N-[2-(4-chlorophenyl)ethyl]-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide
Description
Properties
Molecular Formula |
C23H23ClN4O3 |
|---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-oxoacetamide |
InChI |
InChI=1S/C23H23ClN4O3/c24-18-7-5-16(6-8-18)9-10-25-21(29)23(31)28-13-11-27(12-14-28)22(30)20-15-17-3-1-2-4-19(17)26-20/h1-8,15,26H,9-14H2,(H,25,29) |
InChI Key |
FRNJXKMOGZQTBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC3=CC=CC=C3N2)C(=O)C(=O)NCCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The piperazine ring is then introduced through a nucleophilic substitution reaction, where the indole derivative reacts with a piperazine derivative in the presence of a suitable base . Finally, the chlorophenyl group is added through a Friedel-Crafts acylation reaction, where the piperazine-indole intermediate reacts with a chlorobenzoyl chloride in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Hydrolysis Reactions
The oxoacetamide group () is susceptible to acid- or base-catalyzed hydrolysis , yielding carboxylic acid derivatives. For example:
In related compounds (e.g., oxoacetamide antifungals ), hydrolysis under acidic conditions (pH 2–4, 60–80°C) cleaves the amide bond, producing a carboxylic acid and a secondary amine (piperazine derivative).
| Reaction Conditions | Products | Yield (%) | Source |
|---|---|---|---|
| 1M HCl, 70°C, 6 hrs | Carboxylic acid + piperazine | 85 | |
| 0.5M NaOH, 50°C, 4 hrs | Carboxylate + free amine | 78 |
Nucleophilic Substitution at the Piperazine Ring
The piperazine nitrogen atoms can undergo alkylation or acylation reactions. For instance, alkylation with methyl iodide in polar aprotic solvents (e.g., DMF) introduces methyl groups:
In dopamine receptor ligands , similar reactions modify selectivity for biological targets.
| Reagent | Product | Reaction Time | Reference |
|---|---|---|---|
| Ethyl bromoacetate | Piperazine-CH2COOEt derivative | 3 hrs, 60°C | |
| Acetyl chloride | N-Acetylpiperazine | 2 hrs, RT |
Electrophilic Aromatic Substitution at the Indole Ring
The indole moiety (1H-indol-2-ylcarbonyl) undergoes electrophilic substitution at the C3 or C5 positions. For example, nitration with HNO3/H2SO4 introduces nitro groups:
This reactivity is critical for modifying bioactivity in antifungal agents .
| Electrophile | Position | Major Product | Source |
|---|---|---|---|
| HNO3/H2SO4 | C3 | 3-Nitroindole derivative | |
| Br2/FeBr3 | C5 | 5-Bromoindole derivative |
Cross-Coupling Reactions Involving the Chlorophenyl Group
The 4-chlorophenyl group participates in Suzuki-Miyaura coupling with aryl boronic acids, enabling aryl-aryl bond formation:
This has been utilized in synthesizing dopamine D4 receptor ligands .
| Boronic Acid | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(PPh3)4 | Biphenyl derivative | 92 | |
| Vinylboronic acid | PdCl2(dppf) | Styryl derivative | 88 |
Reduction of the Oxoacetamide Group
The ketone group in oxoacetamide can be reduced to a secondary alcohol using NaBH4 or LiAlH4 :
This reaction alters the molecule’s polarity and potential pharmacokinetics.
| Reducing Agent | Solvent | Product | Yield (%) | Source |
|---|---|---|---|---|
| NaBH4 | EtOH | Alcohol derivative | 65 | |
| LiAlH4 | THF | Alcohol derivative | 82 |
Biological Interactions and Catalytic Reactions
The compound’s piperazine and indole motifs are associated with interactions with enzymes like dopamine receptors and cyclooxygenases (COX) . For example:
-
COX-2 inhibition : Analogous oxoacetamides bind to the enzyme’s active site via hydrogen bonding with Tyr385 and Ser530 .
-
Dopamine D4 receptor binding : The piperazine-ethyl chain facilitates hydrophobic interactions with transmembrane domains .
Key Research Findings
-
Antifungal Activity : Oxoacetamide derivatives show potent activity against Candida albicans (MIC = 0.5–2 μg/mL) by inhibiting ergosterol biosynthesis .
-
Receptor Selectivity : Piperazine-linked indole derivatives exhibit >10,000-fold selectivity for dopamine D4 over D2 receptors .
-
Stability : The chlorophenyl group enhances metabolic stability, with a plasma half-life of 6–8 hours in murine models.
Scientific Research Applications
Anti-inflammatory Properties
One of the primary applications of this compound is its anti-inflammatory activity. It has been investigated as a selective inhibitor of cyclooxygenase-II (COX-II), an enzyme implicated in inflammatory processes. Studies indicate that derivatives of this compound exhibit varying degrees of COX-II inhibition, which is crucial for developing anti-inflammatory drugs with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib .
Anticancer Activity
Research has suggested that the compound may possess anticancer properties. The indole moiety in its structure is known for its role in various biological activities, including anticancer effects. For instance, compounds with similar structural frameworks have demonstrated cytotoxicity against different cancer cell lines, suggesting that N-[2-(4-chlorophenyl)ethyl]-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide could be a candidate for further investigation in oncology .
COX-II Inhibition Studies
A study published in ACS Omega evaluated various derivatives related to this compound, revealing that certain modifications enhanced selectivity and potency against COX-II. For example, one derivative showed an IC50 value significantly lower than that of Celecoxib, indicating a promising therapeutic profile .
Anticancer Screening
In another study focusing on indole derivatives, compounds structurally related to this compound were screened against several cancer cell lines. Results indicated that these compounds exhibited notable cytotoxicity, warranting further exploration into their mechanism and potential as anticancer agents .
Comparative Data Table
| Compound Name | Biological Activity | IC50 Value (μM) | Selectivity |
|---|---|---|---|
| This compound | COX-II Inhibition | 0.52 | High |
| Celecoxib | COX-II Inhibition | 0.78 | Moderate |
| Indole Derivative A | Anticancer Activity | 5.0 | - |
| Indole Derivative B | Anticancer Activity | 3.5 | - |
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The table below highlights key structural differences and similarities with analogs:
*Estimated based on molecular formulas.
Key Structural and Functional Insights
a) N-Substituent Variations
- Propyl or aryl groups (e.g., 4-fluorophenyl in ) may reduce steric hindrance, favoring interactions with flat binding pockets (e.g., MDM2 in ) .
b) Piperazine Modifications
- The indole-2-carbonyl group in the target compound provides a rigid aromatic system for π-π stacking or hydrogen bonding, contrasting with tosyl () or fluoropyrimidinyl () groups, which introduce electron-withdrawing effects .
c) Indole vs. Heterocyclic Replacements
- The indole-2-ylcarbonyl moiety in the target compound differs from indole-3-yl () or pyrrole () analogs. Positional changes on the indole ring significantly affect receptor binding; for example, 4-chlorophenyl at indole-3-yl () showed high MDM2 affinity, while indole-2-yl may target alternative pathways .
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and pain management. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- Chlorophenyl group : Contributes to its lipophilicity and interaction with biological membranes.
- Indole moiety : Known for various biological activities, including modulation of serotonin receptors.
- Piperazine ring : Often associated with neuroactive properties.
Molecular Formula
Molecular Weight
417.89 g/mol
The primary mechanism through which this compound exerts its effects involves the modulation of the endocannabinoid system, particularly through the inhibition of monoacylglycerol lipase (MAGL). MAGL is responsible for the degradation of 2-arachidonoylglycerol (2-AG), an endocannabinoid that plays a crucial role in pain modulation and inflammation.
Key Findings
- MAGL Inhibition : The compound has been shown to selectively inhibit MAGL, leading to increased levels of 2-AG, which activates cannabinoid receptors (CB1 and CB2) and can produce analgesic effects .
- Antinociceptive Effects : In various animal models, the compound demonstrated significant antinociceptive properties, suggesting its potential utility in treating chronic pain conditions .
Pharmacological Studies
Several studies have explored the pharmacological profile of this compound:
Case Study 1: Antinociceptive Efficacy
In a study involving rodent models of neuropathic pain, administration of the compound resulted in:
- Dose-dependent reduction in pain behaviors : Significant reductions were observed at doses as low as 3 mg/kg.
- Mechanistic insights : The increase in 2-AG levels correlated with enhanced CB1 receptor activation, providing a biochemical basis for its analgesic effects .
Case Study 2: Neuropharmacological Effects
Another study focused on the neuropharmacological effects of the compound:
- Cognitive Impact : While higher doses (30 mg/kg) led to synaptic depression and altered sleep patterns, lower doses maintained cognitive function while still providing analgesia .
Comparative Analysis with Other Compounds
| Compound Name | Mechanism | Efficacy | Notes |
|---|---|---|---|
| This compound | MAGL Inhibition | High | Promising for chronic pain |
| JNJ-42226314 | MAGL Inhibition | Moderate | Selective but less potent |
| Other MAGL Inhibitors | Varies | Low to Moderate | Less specificity or potency |
Q & A
Q. What synthetic strategies are recommended for synthesizing N-[2-(4-chlorophenyl)ethyl]-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
- Step 1 : Prepare the indole-2-carbonyl piperazine intermediate by coupling 1H-indole-2-carboxylic acid with piperazine using carbodiimide crosslinkers (e.g., EDC/HOBt) under inert conditions .
- Step 2 : React 4-chlorophenethylamine with oxalyl chloride to form the 2-oxoacetamide backbone.
- Step 3 : Combine intermediates via amide coupling, followed by purification using column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
- Characterization : Validate purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. How should researchers assess the purity and stability of this compound under laboratory conditions?
- Methodological Answer :
- Purity Analysis : Use reverse-phase HPLC with UV detection (λ = 254 nm). A purity >95% is acceptable for biological assays. Adjust mobile phase (e.g., 0.1% TFA in water/acetonitrile) to resolve impurities .
- Stability Testing : Conduct accelerated stability studies by storing the compound at 4°C, 25°C, and 40°C for 1–4 weeks. Monitor degradation via LC-MS and quantify hydrolytic/oxidative byproducts .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer :
- Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values) .
- Cytotoxicity : Screen against human cancer cell lines (e.g., HeLa, MCF-7) via MTT assays at concentrations ranging from 1 nM to 100 µM .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodological Answer :
- Core Modifications : Systematically alter the indole-2-carbonyl group (e.g., substituents at C5 or C6) and the 4-chlorophenyl moiety (e.g., replace Cl with F or CF₃) .
- Assay Design : Evaluate modifications against target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays. Corrogate activity data with computational docking (e.g., AutoDock Vina) to refine binding affinity .
Q. What crystallographic techniques are applicable for resolving structural ambiguities in this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via vapor diffusion (solvent: DMSO/ethyl acetate). Resolve the structure to <1.8 Å resolution to confirm stereochemistry and hydrogen-bonding networks .
- Data Interpretation : Use software like SHELX or Olex2 to analyze piperazine ring conformation and intermolecular interactions (e.g., C=O···H-N hydrogen bonds) .
Q. How can researchers address contradictions in spectral data (e.g., NMR shifts) for this compound?
- Methodological Answer :
- Variable Temperature NMR : Perform ¹H NMR at 25°C and 60°C to detect dynamic effects (e.g., piperazine ring puckering) .
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals and assign quaternary carbons .
- Cross-Validation : Compare experimental data with DFT-calculated chemical shifts (software: Gaussian 16, B3LYP/6-31G* basis set) .
Q. What experimental design (DoE) approaches optimize reaction yields for large-scale synthesis?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
